molecular formula C16H16ClN5O3S B2541683 8-chloro-2-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034507-10-1

8-chloro-2-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2541683
CAS RN: 2034507-10-1
M. Wt: 393.85
InChI Key: RIWGKOGTZSLYFL-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Physical And Chemical Properties Analysis

1, 3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has explored the synthesis of new heterocyclic compounds featuring a sulfonamido moiety, aiming to produce antibacterial agents. These efforts include the generation of pyran, pyridine, pyridazine, pyrazole, oxazole, pyrimidine, and thiazine derivatives. Such synthetic strategies highlight the compound's versatility in contributing to novel antibacterial solutions (Azab, Youssef, & El-Bordany, 2013).

Microwave-Assisted Synthesis

The utility of sulfonic acid-functionalized imidazolium salts (ionic liquids) has been demonstrated in the rapid synthesis of pyrido[2, 3-d:6,5-d]dipyrimidine-2,4,6,8-tetrone derivatives, showcasing an efficient method for constructing complex pyridine-containing heterocycles with potential antibacterial properties (Saikia, Namsa, & Thakur, 2017).

Antiproliferative Activity Against Cancer Cell Lines

The synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives has been undertaken to evaluate their antiproliferative effects against human cancer cell lines. This work underscores the compound's role in the development of potential anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Crystal Structure and Antimicrobial Activity

Studies have also delved into the synthesis, crystal structure, and antimicrobial activities of various derivatives, providing insights into their structural characteristics and potential therapeutic applications. This research contributes to the understanding of the compound's biochemical interactions and effectiveness against microbial strains (Nural, Gemili, Seferoğlu, Şahin, Ülger, & Sarı, 2018).

Polarographic Studies

Polarographic analysis of alkyl imidazolyl sulfoxides and sulfides related to the compound has been conducted, revealing insights into their electrochemical properties and reactions. This research aids in the understanding of the compound's behavior in various chemical environments (Johansson & Wendsjö, 1983).

properties

IUPAC Name

13-chloro-5-(1,2-dimethylimidazol-4-yl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O3S/c1-10-18-15(9-20(10)2)26(24,25)21-6-5-13-12(8-21)16(23)22-7-11(17)3-4-14(22)19-13/h3-4,7,9H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWGKOGTZSLYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-2-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

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